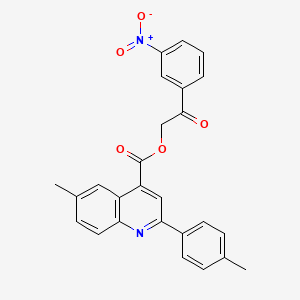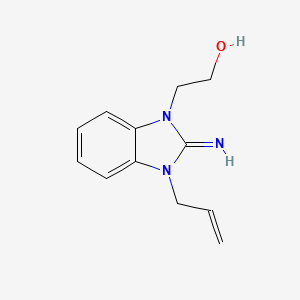
2-(4-Chlorophenyl)-2-oxoethyl 2-(4-bromophenyl)quinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorphenyl)-2-oxoethyl 2-(4-bromphenyl)chinolin-4-carboxylat ist eine synthetische organische Verbindung, die zur Klasse der Chinolinderivate gehört.
Vorbereitungsmethoden
Die Synthese von 2-(4-Chlorphenyl)-2-oxoethyl 2-(4-bromphenyl)chinolin-4-carboxylat beinhaltet typischerweise mehrstufige Reaktionen, die von leicht zugänglichen Ausgangsmaterialien ausgehen. Ein gängiger Syntheseweg umfasst die folgenden Schritte :
Ausgangsmaterialien: Anilin, 2-Nitrobenzaldehyd, Brenztraubensäure.
Doebner-Reaktion: Der erste Schritt beinhaltet die Doebner-Reaktion zur Bildung von 2-Phenylchinolin-4-carbonsäure.
Amidierung und Reduktion: Der Zwischenstoff wird dann Amidierungs- und Reduktionsreaktionen unterzogen.
Acylierung und Aminierung: Die letzten Schritte beinhalten Acylierung und Aminierung, um die gewünschte Verbindung zu erhalten.
Industrielle Produktionsverfahren können die Optimierung dieser Schritte beinhalten, um die Ausbeute und Reinheit zu verbessern, wobei häufig fortschrittliche Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung eingesetzt werden .
Analyse Chemischer Reaktionen
2-(4-Chlorphenyl)-2-oxoethyl 2-(4-bromphenyl)chinolin-4-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter :
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen sind möglich, insbesondere an den halogenierten Phenylringen, unter Verwendung von Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Chinolin-4-carbonsäurederivate liefern, während die Reduktion entsprechende Alkohole produzieren kann .
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorphenyl)-2-oxoethyl 2-(4-bromphenyl)chinolin-4-carboxylat wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht, darunter :
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seiner potentiellen antibakteriellen und antioxidativen Eigenschaften.
Medizin: Als potentielles entzündungshemmendes Mittel untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(4-Chlorphenyl)-2-oxoethyl 2-(4-bromphenyl)chinolin-4-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden . Zum Beispiel kann es das Bakterienwachstum hemmen, indem es mit essentiellen Enzymen oder Zellprozessen interferiert. In entzündungshemmenden Anwendungen kann es Cyclooxygenase (COX)-Enzyme hemmen und so die Produktion von pro-inflammatorischen Prostaglandinen reduzieren .
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-2-oxoethyl 2-(4-bromophenyl)quinoline-4-carboxylate has been investigated for various scientific research applications, including :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antioxidant properties.
Medicine: Explored as a potential anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways . For instance, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes. In anti-inflammatory applications, it may inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins .
Vergleich Mit ähnlichen Verbindungen
2-(4-Chlorphenyl)-2-oxoethyl 2-(4-bromphenyl)chinolin-4-carboxylat kann mit anderen Chinolinderivaten verglichen werden, wie z. B. :
2-Phenylchinolin-4-carbonsäure: Bekannt für seine antibakteriellen Eigenschaften.
2-(1-Benzofuran-2-yl)chinolin-4-carbonsäure: Zeigt antioxidative und antivirale Aktivitäten.
2-(Chinolin-4-carbonyl)hydrazid-Acrylamid-Hybride: Potentielle Antikrebsmittel, die auf EGFR-Kinase abzielen.
Die Einzigartigkeit von 2-(4-Chlorphenyl)-2-oxoethyl 2-(4-bromphenyl)chinolin-4-carboxylat liegt in seinem spezifischen Substitutionsschema, das unterschiedliche biologische Aktivitäten und chemische Reaktivität verleihen kann .
Eigenschaften
Molekularformel |
C24H15BrClNO3 |
|---|---|
Molekulargewicht |
480.7 g/mol |
IUPAC-Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H15BrClNO3/c25-17-9-5-15(6-10-17)22-13-20(19-3-1-2-4-21(19)27-22)24(29)30-14-23(28)16-7-11-18(26)12-8-16/h1-13H,14H2 |
InChI-Schlüssel |
QIUNYEAYQVEICC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OCC(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-{(E)-[2-({4-[benzyl(methylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}benzoate](/img/structure/B11665804.png)

![3-(3-ethoxyphenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665811.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11665816.png)
![4-[(4-Phenyl-piperazin-1-ylimino)-methyl]-benzoic acid](/img/structure/B11665824.png)

![3-(2-chlorophenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665834.png)
![(5E)-5-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11665849.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11665858.png)
![methyl 4-{(Z)-[1-(4-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}benzoate](/img/structure/B11665863.png)
![N'-[(E)-[4-(Propan-2-YL)phenyl]methylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide](/img/structure/B11665866.png)
![3-(2-chlorophenyl)-N'-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665875.png)
![N-(3-cyano-4,5-diphenylfuran-2-yl)-2-({[(E)-phenylmethylidene]amino}oxy)acetamide](/img/structure/B11665877.png)
![3-bromo-N'-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11665889.png)
